molecular formula C21H22N2O5 B2864671 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 2034442-19-6

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No. B2864671
CAS RN: 2034442-19-6
M. Wt: 382.416
InChI Key: QLFUXUWYNMFZTR-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature and shows a wide range of biological activities . Substituted phenyl-benzofuran in various positions have been shown to display different biological activity .


Synthesis Analysis

Previously unknown biphenyl containing 5-phenyl-1-benzofuran-2-yl derivatives; methanones, tertiary alcohols, and carbinols were synthesized and evaluated for their antimicrobial and antioxidant activities .


Molecular Structure Analysis

The synthesized benzofuran derivatives were confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .

Scientific Research Applications

Synthesis and Chemical Properties

Benzofuran derivatives, including compounds similar to N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide, have been studied for their synthesis techniques and chemical properties. For instance, research has focused on metal-free synthesis methods for N-aryloxyimides and aryloxyamines, which are valuable building blocks in the synthesis of oxime ethers and benzofurans, highlighting the importance of these compounds in organic synthesis and chemical research (Ghosh & Olofsson, 2014).

Biological Activity and Therapeutic Potential

Benzofuran derivatives have shown a range of biological activities and potential therapeutic applications. Notably, compounds similar to this compound have been identified as potent inhibitors in various biological assays. For example, certain benzofuran compounds have been evaluated for their inhibitory activity against aromatase (CYP19), demonstrating potential as therapeutic agents in diseases where aromatase activity is implicated (Saberi et al., 2006).

Antiproliferative and Cytotoxic Effects

Research has also explored the antiproliferative and cytotoxic effects of benzofuran derivatives. For instance, new benzofurans isolated from seeds of Styrax perkinsiae exhibited cytotoxic activity in vitro against breast cancer cell lines, suggesting their potential in cancer therapy (Li et al., 2005). This underscores the diverse therapeutic potential of benzofuran compounds, including those related to this compound.

Mechanism of Action

The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands .

Future Directions

The innovation and the growth of new antimicrobial and anticancer inhibitory agents are the fundamental goals in medicinal chemistry . Benzofuran derivatives, due to their diverse pharmacological properties, play an important role in this effort .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-3-27-17-11-7-5-9-15(17)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-6-10-16(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFUXUWYNMFZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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